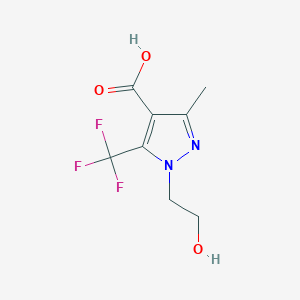

1-(2-hydroxyethyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Description

This compound is a fluorinated pyrazole derivative characterized by a trifluoromethyl group at position 5, a methyl group at position 3, and a 2-hydroxyethyl substituent at position 1 of the pyrazole ring. Its CAS number is 1172727-80-8 . It is structurally related to agrochemical and pharmaceutical intermediates, where trifluoromethyl groups are often employed to boost metabolic stability and lipophilicity .

Properties

IUPAC Name |

1-(2-hydroxyethyl)-3-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O3/c1-4-5(7(15)16)6(8(9,10)11)13(12-4)2-3-14/h14H,2-3H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURKAETXLQHHQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)O)C(F)(F)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid with trifluoromethylating agents. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactor systems can facilitate the direct introduction of functional groups, such as the trifluoromethyl group, into the pyrazole ring, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions: 1-(2-hydroxyethyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

1-(2-hydroxyethyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate specific biological pathways.

Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyethyl group can form hydrogen bonds with target proteins, influencing their activity and function. The compound’s overall structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Structural Isomerism and Substituent Effects

a. Positional Isomerism of Trifluoromethyl Group

- 1-(2-Hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: A1115076) is a positional isomer with the trifluoromethyl group at position 3 instead of 5.

b. Substituent Variations

- 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (): Replacing the hydroxyethyl group with a 4-methylphenyl ring introduces hydrophobicity, reducing solubility but enhancing aromatic interactions.

- 1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (): The 5-oxo group creates a dihydro-pyrazole ring, altering conjugation and acidity (pKa ~3–4 for carboxylic acid vs. ~1–2 for oxo derivatives) .

- 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (): The ethyl group lacks hydroxyl functionality, decreasing polarity and hydrogen-bonding capacity compared to the hydroxyethyl analog.

Physicochemical Properties

The hydroxyethyl group in the target compound lowers logP (increased hydrophilicity) compared to aryl or alkyl-substituted analogs. Higher boiling points in thiazole-containing derivatives (e.g., 541.9°C) suggest stronger intermolecular forces due to aromatic heterocycles .

Crystallographic and Spectroscopic Data

- 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole : Crystallizes in space group P-1 (Z=2) with a dihedral angle of 85.2° between pyrazole and methoxyphenyl rings .

- 5-Amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Exhibits hydrogen-bonding motifs between NH₂ and carboxylic acid groups, forming dimeric structures .

The target compound’s hydroxyethyl group may facilitate similar hydrogen-bonding networks, influencing crystal packing and stability.

Biological Activity

Overview

1-(2-Hydroxyethyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, a heterocyclic compound, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrazole ring with unique substitutions that enhance its biological properties. The trifluoromethyl group increases lipophilicity, allowing for better membrane penetration, while the hydroxyethyl group provides sites for hydrogen bonding with biological targets.

- IUPAC Name: 1-(2-hydroxyethyl)-3-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid

- Molecular Formula: C8H9F3N2O3

- CAS Number: 1384429-59-7

- Molecular Weight: 224.16 g/mol

The biological activity of this compound is primarily attributed to its structural features:

- Trifluoromethyl Group: Enhances lipophilicity and stability, facilitating interaction with lipid membranes and various enzymes.

- Hydroxyethyl Group: Capable of forming hydrogen bonds with target proteins, influencing their conformation and activity.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In studies where similar compounds were tested, the minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL against various bacterial strains, including E. faecalis and P. aeruginosa .

Anticancer Activity

This compound has shown promise as an anticancer agent. A review highlighted that pyrazole derivatives demonstrated cytotoxic effects against several cancer cell lines:

- MCF7 (breast cancer): IC50 values around 0.01 µM.

- NCI-H460 (lung cancer): IC50 values around 0.03 µM .

These findings suggest that the compound may inhibit tumor growth through various pathways, potentially involving apoptosis induction and cell cycle arrest.

Study on Anticancer Potency

A study evaluating a series of pyrazole derivatives, including the target compound, found that it inhibited cell proliferation significantly in vitro. The mechanism involved modulation of key signaling pathways related to cancer progression.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 0.01 |

| This compound | NCI-H460 | 0.03 |

Comparative Analysis with Other Pyrazoles

In comparison with other pyrazole derivatives lacking the trifluoromethyl substitution, this compound exhibited enhanced biological activity due to improved pharmacokinetic properties:

| Compound Type | Key Feature | Biological Activity |

|---|---|---|

| Pyrazole without trifluoromethyl | Lower lipophilicity | Reduced efficacy |

| Pyrazole with trifluoromethyl | Higher lipophilicity | Enhanced efficacy |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.